molecular formula C21H18N2O2 B2875525 2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione CAS No. 337340-62-2

2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2875525
CAS No.: 337340-62-2
M. Wt: 330.387
InChI Key: MITKBTGQXPVUEF-UHFFFAOYSA-N
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Description

2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features both indole and indene moieties The indole structure is a significant heterocyclic system found in many natural products and drugs, while the indene structure adds unique chemical properties to the compound

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of specific biochemicals .

Biochemical Pathways

For instance, some indole derivatives have been shown to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a variety of molecular and cellular effects.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other biochemicals, the ph of the environment, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves the coupling of an indole derivative with an indene derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the two components . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce halogens or nitro groups into the indole ring.

Scientific Research Applications

2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of indole and indene structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

3-hydroxy-2-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-13(19-20(24)16-7-2-3-8-17(16)21(19)25)22-11-10-14-12-23-18-9-5-4-6-15(14)18/h2-9,12,23-24H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEWORXUXLDJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCC1=CNC2=CC=CC=C21)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151021
Record name 2-[1-[[2-(1H-Indol-3-yl)ethyl]amino]ethylidene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337340-62-2
Record name 2-[1-[[2-(1H-Indol-3-yl)ethyl]amino]ethylidene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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